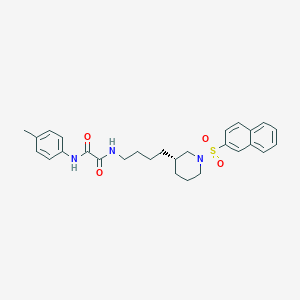
(S)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalen-2-ylsulfonyl group, a piperidin-3-yl moiety, and a p-tolyl oxalamide group, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
準備方法
The synthesis of (S)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the piperidin-3-yl intermediate: This step involves the reaction of a suitable piperidine derivative with a sulfonylating agent to introduce the naphthalen-2-ylsulfonyl group.
Coupling with butyl chain: The piperidin-3-yl intermediate is then coupled with a butyl chain through a nucleophilic substitution reaction.
Formation of the oxalamide linkage: The final step involves the reaction of the butylated piperidin-3-yl intermediate with p-tolyl oxalamide under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
(S)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules and materials.
Biology: It has been investigated for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound’s potential therapeutic properties have been explored, particularly in the context of drug discovery and development.
Industry: Its chemical reactivity and stability make it a useful compound in industrial applications, such as the production of specialty chemicals and materials.
作用機序
The mechanism by which (S)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
類似化合物との比較
(S)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide can be compared with other similar compounds, such as:
Naphthalen-2-ylsulfonyl derivatives: These compounds share the naphthalen-2-ylsulfonyl group and may exhibit similar chemical reactivity and biological activity.
Piperidin-3-yl derivatives:
Oxalamide derivatives: These compounds contain the oxalamide linkage and may have similar chemical properties and reactivity.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C28H33N3O4S |
|---|---|
分子量 |
507.6 g/mol |
IUPAC名 |
N'-(4-methylphenyl)-N-[4-[(3S)-1-naphthalen-2-ylsulfonylpiperidin-3-yl]butyl]oxamide |
InChI |
InChI=1S/C28H33N3O4S/c1-21-11-14-25(15-12-21)30-28(33)27(32)29-17-5-4-7-22-8-6-18-31(20-22)36(34,35)26-16-13-23-9-2-3-10-24(23)19-26/h2-3,9-16,19,22H,4-8,17-18,20H2,1H3,(H,29,32)(H,30,33)/t22-/m0/s1 |
InChIキー |
CBICPLYVLNSDTG-QFIPXVFZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCC[C@H]2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCCC2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


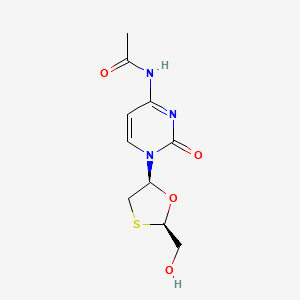
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
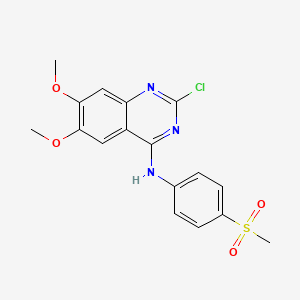
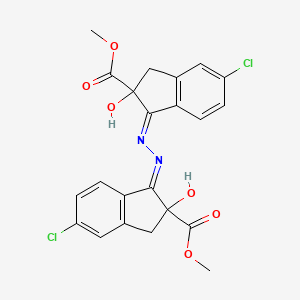
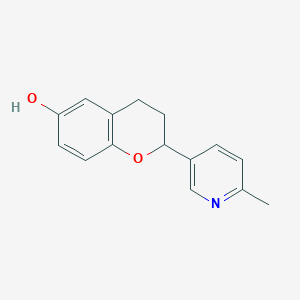
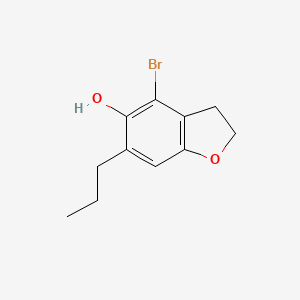
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
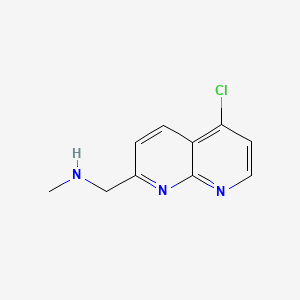
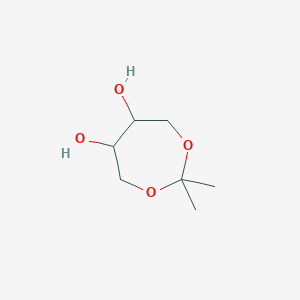
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
